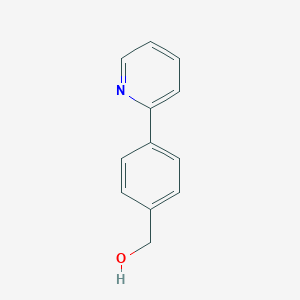

(4-(Pyridin-2-YL)phenyl)methanol

Descripción

Contextualization within Pyridyl Alcohol Chemistry

Pyridyl alcohols are a class of chemical compounds that feature a pyridine (B92270) ring and an alcohol functional group. researchgate.net The reactivity and properties of these molecules are influenced by the electronic relationship between the electron-deficient pyridine ring and the alcohol moiety. researchgate.netechemi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. echemi.com This allows it to act as a proton acceptor, activating the alcohol for various reactions such as substitutions and eliminations. echemi.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The dual functionality of (4-(Pyridin-2-YL)phenyl)methanol makes it a valuable building block in modern organic synthesis. syncatmeth.esambeed.com The hydroxyl group can be readily transformed into other functional groups, providing a handle for constructing more complex molecular architectures through reactions like esterification or oxidation. echemi.com Simultaneously, the pyridine ring can direct reactions or participate in catalysis, offering chemists a tool for controlling selectivity in their synthetic strategies. echemi.comstackexchange.com For instance, the pyridine moiety can act as a nucleophilic catalyst in acylation reactions, speeding up the process by forming a highly reactive intermediate. stackexchange.com

In the realm of medicinal chemistry, the this compound scaffold is a key component in the synthesis of a variety of biologically active compounds. google.comwisdomlib.org Its derivatives are explored for their potential therapeutic applications in diverse areas. Chiral versions of phenyl(pyridin-2-yl)methanol (B192787) derivatives are important skeletons in the synthesis of natural products, pharmaceuticals, and agrochemicals. google.comgoogle.com For example, this structural motif is found in compounds investigated for their potential as anticancer agents and in the development of treatments for neurodegenerative diseases. mdpi.com The versatility of this chemical framework allows for systematic modifications to explore structure-activity relationships, a fundamental practice in the design of new drugs. mdpi.com The synthesis of various substituted pyridine and pyrimidine (B1678525) derivatives of pharmacological interest often utilizes precursors with a similar structural basis. syncatmeth.es

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-pyridin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESAKUXOHCFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363913 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-39-3 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 2 Yl Phenyl Methanol and Its Analogs

Established Synthetic Pathways

Traditional methods for the synthesis of (4-(pyridin-2-yl)phenyl)methanol and its analogs often rely on a two-step approach: the initial synthesis of a carbonyl precursor, followed by its reduction to the desired alcohol.

A common and straightforward method for the preparation of this compound involves the reduction of the corresponding aldehyde, 4-(pyridin-2-yl)benzaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions. Mild reducing agents are generally preferred to avoid over-reduction or side reactions involving the pyridine (B92270) ring.

Table 1: Common Reducing Agents for the Synthesis of this compound

| Reducing Agent | Solvent(s) | Typical Reaction Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Room Temperature | A versatile and cost-effective reagent for aldehyde reduction. |

| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Room Temperature | A more powerful reducing agent, requiring anhydrous conditions. |

| Hydrogen (H₂) with Catalyst | Methanol, Ethanol | Room Temperature, Elevated Pressure | Catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are used. |

The general reaction scheme involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon of 4-(pyridin-2-yl)benzaldehyde, followed by protonation of the resulting alkoxide to yield the final alcohol product.

Direct Friedel-Crafts hydroxyalkylation of a pyridine ring with an aldehyde to form the desired product is generally not a viable synthetic route. The nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. quora.com This deactivates the pyridine ring towards electrophilic aromatic substitution, rendering the reaction ineffective. quora.com The formation of an adduct between the pyridine nitrogen and the Lewis acid prevents the generation of the necessary electrophile for the reaction to proceed. quora.com

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis and provides a versatile route to this compound and its analogs. libretexts.orglibretexts.org This method typically involves the reaction of a pyridine-containing organometallic species with a benzaldehyde (B42025) derivative, or vice versa.

A common approach involves the use of a Grignard reagent or an organolithium reagent. For instance, the reaction of 2-pyridylmagnesium bromide with 4-formylbenzonitrile, followed by reduction of the nitrile, or the direct addition of a phenyl Grignard reagent to a pyridine-4-carboxaldehyde derivative can be employed. libretexts.org The reaction proceeds via the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated upon acidic workup to yield the secondary alcohol. libretexts.orgyoutube.comyoutube.com

Table 2: Examples of Organometallic Addition for the Synthesis of this compound Analogs

| Pyridine Component | Phenyl Component | Reagent/Conditions | Product Type |

| 2-Bromopyridine (B144113) | 4-Formylphenylboronic acid | 1. n-BuLi, THF, -78 °C; 2. 4-Formylphenylboronic acid | This compound precursor |

| Pyridine-4-carboxaldehyde | Phenylmagnesium bromide | 1. Phenyl-MgBr, THF; 2. H₃O⁺ | Phenyl(pyridin-4-yl)methanol |

| 2-Lithiopyridine | Benzaldehyde | 1. 2-Lithiopyridine, THF; 2. H₃O⁺ | Phenyl(pyridin-2-yl)methanol (B192787) fda.govtcichemicals.com |

These reactions offer a high degree of flexibility in the introduction of various substituents on both the pyridine and phenyl rings.

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic methodology have introduced more efficient and environmentally benign approaches for the synthesis of pyridine derivatives, which can be applied to the production of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.goveurekaselect.comfoliamedica.bg The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like pyridine derivatives. nih.govacs.org

While a specific microwave-assisted synthesis of this compound is not extensively documented, the principles of MAOS can be applied to several steps in its synthesis. For example, the palladium-catalyzed coupling reactions (discussed in 2.2.2) and the formation of the pyridine ring itself can often be significantly expedited under microwave conditions. nih.govacs.org The rapid heating and potential for superheating of the solvent under microwave irradiation can overcome activation energy barriers and enhance reaction rates. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Pyridine Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours foliamedica.bg |

| Yield | Moderate to High | Often Higher nih.gov |

| Energy Usage | High | Low nih.gov |

| Side Reactions | More prevalent | Often reduced |

The use of microwave technology represents a greener and more efficient alternative for the synthesis of the precursors to this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective methods for the construction of the biaryl bond present in this compound. libretexts.org This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a halogenated phenyl derivative, or vice versa, in the presence of a palladium catalyst and a base. libretexts.org

A common strategy is the Suzuki coupling of 2-pyridylboronic acid with a 4-halobenzaldehyde, such as 4-bromobenzaldehyde, to form 4-(pyridin-2-yl)benzaldehyde. This intermediate can then be readily reduced to the target alcohol as described in section 2.1.1.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling to Synthesize 4-(Pyridin-2-yl)benzaldehyde

| Reactant 1 | Reactant 2 | Palladium Catalyst | Base | Solvent(s) |

| 2-Pyridylboronic Acid | 4-Bromobenzaldehyde | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Sodium Carbonate | Toluene/Ethanol/Water |

| 2-Chloropyridine | 4-Formylphenylboronic Acid | Palladium(II) Acetate (Pd(OAc)₂) with a phosphine (B1218219) ligand | Potassium Phosphate | Dioxane/Water |

The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present on both coupling partners, making it a powerful tool for the synthesis of a diverse library of this compound analogs. libretexts.orgnih.gov

Synthesis of Structurally Related Carbinols

The synthesis of carbinols structurally related to this compound encompasses a variety of chemical transformations. These methods often involve the formation of a crucial carbon-carbon bond between a pyridine ring and a phenyl-containing fragment or the reduction of a corresponding ketone.

One established approach involves the reaction of an organometallic reagent with an aldehyde. For instance, the synthesis of phenyl-2-pyridylcarbinol can be achieved by reacting 2-bromopyridine with magnesium to form pyridyl-magnesium bromide, which is then condensed with benzaldehyde. google.com However, this Grignard-based method can suffer from low yields. google.com

Another strategy is the oxidation of a precursor followed by reduction. For example, parachlorophenyl-2-pyridylcarbinol is prepared by reacting 2-parachlorobenzylpyridine with hydrogen peroxide in acetic acid, followed by heating with acetic anhydride. google.com A similar two-step process is used for 4-chlorophenyl-2-pyridyl methanol, where 2-(p-chlorobenzyl)pyridine is first oxidized using an agent like potassium permanganate, and the resulting ketone is then reduced to the desired carbinol. google.com

The reduction of diaryl ketones is a common and effective method for producing these carbinols. Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using a chiral Iridium catalyst can produce enantiomerically enriched (R)-phenyl(pyridin-2-yl)methanol with high yields and excellent enantioselectivity (ee values up to 95%). google.com

Lewis acid-catalyzed reactions provide another route. The reaction of pyridine carboxaldehydes with aromatic nucleophiles in the presence of a Lewis acid like aluminum bromide can generate diarylcarbinols. rsc.org This method has been applied to the synthesis of (±)-carbinoxamine. rsc.org

Furthermore, reactions involving cyanopyridines have been developed. For example, 4-pyridyl diphenyl carbinol can be synthesized by reacting 4-cyanopyridine (B195900) with benzophenone (B1666685) in the presence of sodium metal in xylene. google.com This method is also applicable to the synthesis of 2-pyridyl diphenyl carbinol using 2-cyanopyridine. google.com

The table below summarizes various synthetic methods for carbinols structurally related to this compound.

Table 1. Synthetic Methodologies for Structurally Related Carbinols

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenyl-2-pyridylcarbinol | 2-Bromopyridine, Benzaldehyde | 1. Mg 2. Condensation | Low | google.com |

| Parachlorophenyl-2-pyridylcarbinol | 2-Parachlorobenzylpyridine | 1. Acetic acid, H₂O₂ 2. Acetic anhydride | - | google.com |

| 4-Chlorophenyl-2-pyridyl methanol | 2-(p-Chlorobenzyl)pyridine | 1. KMnO₄ 2. Reduction | 86% (oxidation step) | google.com |

| (R)-Phenyl(pyridin-2-yl)methanol | Phenyl(pyridin-2-yl)methanone | Ir/L* catalyst, H₂, LiOtBu, Methanol, 60°C, 8h | 96% | google.com |

| 4-Pyridyl diphenyl carbinol | 4-Cyanopyridine, Benzophenone | Na, Xylene, reflux | 70% | google.com |

| 2-Pyridyl diphenyl carbinol | 2-Cyanopyridine, Benzophenone | Na, Xylene, reflux | 70% | google.com |

| Diarylcarbinols | Pyridine carboxaldehyde, Aromatic nucleophiles | AlBr₃, Pyridine | Moderate | rsc.org |

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. While information exists for isomers and related derivatives, the required data for the requested compound, including detailed peak assignments and spectra for NMR, IR, UV-Vis, and Mass Spectrometry, could not be located in the searched resources.

Therefore, it is not possible to provide the detailed, data-driven article as per the specific instructions and outline without access to primary research data for this particular molecule. The generation of scientifically accurate content, including the required data tables and detailed research findings, is contingent on the availability of such published characterization data.

Advanced Spectroscopic and Structural Characterization of 4 Pyridin 2 Yl Phenyl Methanol

X-ray Crystallography and Supramolecular Interactions

Detailed X-ray crystallographic data for the specific compound (4-(Pyridin-2-YL)phenyl)methanol is not publicly available in the searched crystallographic databases and literature. Consequently, a comprehensive analysis of its crystal packing, hydrogen bonding networks, and a direct comparison of its dihedral angles and conformation with analogs based on its own crystal structure cannot be provided at this time.

However, valuable insights into the expected structural characteristics of this compound can be inferred from the crystallographic studies of its close analogs, namely the non-substituted parent compound, phenyl(pyridin-2-yl)methanol (B192787), and the substituted derivative, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. The analysis of these related structures provides a predictive framework for the supramolecular chemistry of the target compound.

Crystal Packing and Hydrogen Bonding Networks

Based on the analysis of its analogs, the crystal structure of this compound is anticipated to be significantly influenced by hydrogen bonding. In the crystal structure of phenyl(pyridin-2-yl)methanol, molecules are linked by O—H···N hydrogen bonds, forming chains. researchgate.net Similarly, in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, O—H···N hydrogen bonds are the primary interaction, creating zigzag chains. iucr.org This suggests that the hydroxyl group of the methanol (B129727) moiety and the nitrogen atom of the pyridine (B92270) ring in this compound would be key players in forming its supramolecular architecture.

The crystal packing is likely to involve these hydrogen-bonded chains arranging into a three-dimensional network. In the case of the 4-chloro substituted analog, additional weak C—Cl···π(pyridyl) interactions contribute to the packing by linking the hydrogen-bonded chains into sheets. iucr.org For this compound, it is plausible that other weak intermolecular interactions, such as C—H···π or π···π stacking interactions between the phenyl and pyridyl rings, would further stabilize the crystal lattice.

Dihedral Angles and Conformational Analysis

The conformation of this compound is largely defined by the dihedral angle between the phenyl and pyridine rings. In the non-chlorinated analog, phenyl(pyridin-2-yl)methanol, this dihedral angle is reported to be 71.42 (10)°. iucr.org For the (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine rings is 74.34 (6)°. researchgate.netiucr.org These values indicate a significant twist between the two aromatic rings. It is therefore highly probable that the phenyl and pyridyl rings in this compound are not coplanar.

The central C-C-O-H fragment's conformation is also crucial. In the 4-chloro analog, the hydroxyl H atom is anti-periplanar to the carbon atom of the phenyl ring. iucr.org However, a different conformation is observed in the non-chlorinated analog, suggesting that the substituent on the phenyl ring can influence the orientation of the hydroxyl group, which in turn affects the hydrogen-bonding pattern. iucr.org

A hypothetical data table for the key dihedral angles of this compound, based on its analogs, is presented below.

| Dihedral Angle | Expected Value (°) |

| Phenyl Ring vs. Pyridyl Ring | ~ 71-75 |

| O—C—C—C (to Phenyl) | ~ 49 |

| O—C—C—N (to Pyridyl) | ~ -151 |

These values are estimations based on reported data for analogous compounds and would require experimental verification for this compound.

Comparison with Substituted and Non-Substituted Analogs

A comparative analysis highlights the structural nuances that arise from substitution on the phenyl ring.

| Compound | Dihedral Angle (Phenyl-Pyridyl) (°) | Primary Hydrogen Bonding |

| Phenyl(pyridin-2-yl)methanol | 71.42 (10) | O—H···N |

| This compound | Not Experimentally Determined | Expected O—H···N |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | 74.34 (6) | O—H···N |

Chemical Reactivity and Derivatization of 4 Pyridin 2 Yl Phenyl Methanol

Functional Group Transformations of the Hydroxyl Group

The primary alcohol functionality in (4-(Pyridin-2-YL)phenyl)methanol is a key site for chemical modification. The hydroxyl group can undergo various transformations to yield a range of derivatives. These reactions are fundamental in elaborating the core structure for the synthesis of more complex molecules.

One of the most common reactions is the oxidation of the hydroxyl group to form the corresponding aldehyde or carboxylic acid. This transformation is a critical step in the synthesis of many derivatives, as the resulting carbonyl group can participate in a host of subsequent reactions.

Furthermore, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the benzylic position. Esterification and etherification reactions are also readily achieved, providing another avenue for derivatization. For instance, reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate can yield the corresponding benzyl ether. acs.org

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions such as N-alkylation and N-oxidation. For example, treatment with methyl iodide can lead to the formation of a pyridinium (B92312) salt. nih.gov

The pyridine ring can also participate in metal-catalyzed cross-coupling reactions, although its electron-deficient nature can make these reactions more challenging compared to their benzene (B151609) counterparts. Nevertheless, under appropriate conditions, functionalization of the pyridine ring is achievable, offering a pathway to novel derivatives. The presence of the pyridine moiety is known to enhance the pharmacological characteristics of drugs due to its weak basicity and aqueous solubility. nih.gov

Reactions of the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. uci.edufiveable.memasterorganicchemistry.com The directing effects of the substituents on the ring, namely the pyridine group and the hydroxymethyl group, will influence the position of substitution. The hydroxymethyl group is generally considered an ortho-, para-director, while the pyridine group is a deactivating meta-director. The interplay of these two groups will determine the regioselectivity of electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration can introduce a nitro group onto the phenyl ring. fiveable.me

Synthesis of Bioactive Derivatives and Intermediates

This compound is a valuable precursor for the synthesis of various bioactive derivatives and intermediates, which are of significant interest in medicinal chemistry.

Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazides and their derivatives, thiosemicarbazones, are potent intermediates for the synthesis of pharmaceutical and bioactive materials. researchgate.netnih.gov They are typically synthesized through the condensation of a thiosemicarbazide with an aldehyde or ketone. researchgate.netjocpr.com The aldehyde precursor can be prepared by the oxidation of this compound. The resulting thiosemicarbazone possesses an imine bond (-N=CH-) that is useful for the preparation of various heterocyclic compounds. researchgate.netnih.gov These derivatives have shown a wide range of biological activities. nih.gov The synthesis often involves reacting the aldehyde with thiosemicarbazide in a suitable solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. researchgate.netchemmethod.com

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are an important class of heterocyclic compounds with diverse pharmacological applications. encyclopedia.pubnih.gov A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govrasayanjournal.co.in The aldehyde derived from the oxidation of this compound can be utilized in this reaction. The synthesis can be performed under various conditions, including using catalysts like p-toluenesulfonic acid or in solvent-free conditions. nih.gov The resulting benzimidazole derivatives incorporate the (4-(pyridin-2-yl)phenyl) moiety at the 2-position of the benzimidazole ring system.

Schiff Base Ligands and Complexes

Schiff bases, characterized by the azomethine group (-HC=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org The aldehyde obtained from the oxidation of this compound can react with various primary amines to form Schiff base ligands. iosrjournals.orgscience.gov These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov The synthesis of Schiff bases is often carried out by refluxing the aldehyde and amine in a solvent like methanol or ethanol. iosrjournals.orgscielo.org.za The resulting Schiff base ligands, featuring the (4-(pyridin-2-yl)phenyl) framework, can then be used to prepare metal complexes with potential applications in catalysis and materials science.

Metal Complexes for Catalysis

The pyridyl and hydroxyl functional groups of this compound make it a prime candidate for acting as a ligand in the formation of metal complexes. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the hydroxyl group can either coordinate directly or be deprotonated to form an alkoxide that bridges metal centers or acts as a bidentate ligand. This chelation can enhance the stability and catalytic activity of the resulting metal complex.

Despite the potential for this compound to form catalytically active metal complexes, a comprehensive review of the scientific literature did not yield specific research findings on the use of its metal complexes for catalysis. However, the catalytic applications of structurally related pyridyl-alcohol ligands are well-documented, providing a strong indication of the potential catalytic utility of complexes derived from this compound.

Research into analogous compounds, such as phenyl(pyridin-2-yl)methanol (B192787) and its derivatives, has demonstrated their effectiveness in forming metal complexes with ruthenium, iridium, and palladium for various catalytic transformations. acs.orgresearchgate.netacs.org These complexes have shown significant activity in reactions such as asymmetric transfer hydrogenation of ketones and cross-coupling reactions. acs.orgresearchgate.netacs.org

For instance, ruthenium and iridium complexes bearing pyridyl-alcohol type ligands are known to be effective catalysts for the reduction of ketones to alcohols. acs.orgnih.gov The general mechanism involves the formation of a metal-hydride species which then transfers a hydride to the carbonyl carbon of the ketone. The stereochemistry of the ligand plays a crucial role in determining the enantioselectivity of the reaction in asymmetric catalysis.

Palladium complexes with pyridyl-containing ligands have been extensively used in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgrsc.org The pyridine moiety can stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

While direct research on the catalytic applications of metal complexes of this compound is not available in the reviewed literature, the established catalytic activity of structurally similar compounds suggests that its metal complexes could be promising catalysts for a range of organic transformations. Further research in this area would be necessary to fully explore and characterize their catalytic potential.

Catalytic Applications of 4 Pyridin 2 Yl Phenyl Methanol and Its Derivatives

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While specific applications of (4-(Pyridin-2-YL)phenyl)methanol derivatives as chiral ligands are not extensively documented in publicly available research, the inherent chirality and the presence of a coordinating pyridine (B92270) moiety suggest their potential in a variety of asymmetric transformations. The principles of these reactions and the roles of similar chiral pyridine-containing ligands are well-established.

Enantioselective hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. nih.govwikipedia.org This transformation typically employs transition metal complexes with chiral ligands. Ruthenium and iridium complexes, in particular, have been shown to be highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov

While direct examples using ligands derived from this compound are not prominent in the literature, the asymmetric hydrogenation of 2-pyridyl ketones to produce chiral pyridyl-substituted secondary alcohols has been successfully achieved with high enantioselectivity using iridium catalysts paired with other chiral ligands. This demonstrates the feasibility of achieving high levels of stereocontrol in the reduction of substrates containing a pyridine ring, a key structural feature of the target compound's potential precursors. The chiral alcohol moiety of this compound, once resolved into its enantiomers, could serve as a crucial element in a chiral ligand, influencing the stereochemical outcome of the hydrogenation of other substrates.

Kinetic resolution is a method for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of secondary carbinols (secondary alcohols), this often involves an enantioselective acylation reaction. While a variety of chiral catalysts have been developed for this purpose, including those based on amidines and fluxionally chiral pyridine derivatives, specific applications of this compound derivatives are not widely reported. nih.govnih.gov

Research has shown that chiral pyridine derivatives can be highly effective catalysts for the kinetic resolution of secondary alcohols, with enantioselectivity being influenced by the steric and electronic properties of both the substrate and the catalyst. nih.gov The this compound framework, with its potential for chiral modification and the presence of the pyridine ring, represents a class of compounds that could be explored for this purpose.

The desymmetrization of meso compounds, which contain a plane of symmetry but are achiral, is an elegant strategy for the synthesis of chiral molecules. The enantioselective acylation of meso-1,2-diols, for instance, can yield valuable chiral monoesters. This transformation has been successfully achieved using various organocatalysts, including C2-symmetric chiral 4-pyrrolidinopyridines. beilstein-journals.orgresearchgate.net

Although direct catalytic use of this compound derivatives in this context is not well-documented, the principles of organocatalytic desymmetrization highlight the potential for new chiral catalysts. The development of catalysts derived from this compound could offer a novel approach to the desymmetrization of meso-diols, leveraging the compound's inherent chirality and the coordinating ability of the pyridine nitrogen.

Chiral acylating agents and catalysts are employed in a variety of enantioselective transformations, including the Steglich rearrangement, which involves the nih.govresearchgate.net-rearrangement of an O-acylated azlactone to a C-acylated product. While the enantioselective Steglich rearrangement has been successfully catalyzed by chiral ion pairs involving pyridinyl-sulphonamide anions, the direct application of this compound derivatives as catalysts for this or other chiral acylating reactions is not a prominent area of research based on available literature. The structural features of this compound, however, suggest its potential as a precursor for chiral nucleophilic catalysts.

Role in Grubbs-Type Ruthenium Alkylidene Complexes

A more documented application of pyridinyl-alcoholato ligands, structurally related to this compound, is in the field of olefin metathesis, specifically as components of Grubbs-type ruthenium alkylidene complexes.

The incorporation of pyridinyl-alcoholato ligands into second-generation Grubbs precatalysts has been investigated as a strategy to enhance their stability and lifetime. mdpi.comnih.gov These ligands can act as hemilabile O,N-chelating agents. Hemilability refers to the ability of a ligand to have one coordinating atom that can reversibly dissociate from the metal center, creating a vacant coordination site for the substrate to bind, while the other coordinating atom remains bound, keeping the ligand tethered to the metal. mdpi.comnih.gov

In the context of Grubbs-type catalysts, the pyridinyl-alcoholato ligand can chelate to the ruthenium center through both the pyridine nitrogen and the alcoholate oxygen. The Ru-N bond is typically more labile than the Ru-O bond. During the catalytic cycle, the pyridine can dissociate to allow for olefin coordination and metathesis to occur. The re-coordination of the pyridine can then stabilize the resulting metal complex.

Research has shown that the incorporation of sterically hindered, hemilabile O,N-ligands can improve the thermal stability, activity, selectivity, and lifetime of these ruthenium complexes in the metathesis of 1-octene (B94956). mdpi.comnih.govbeilstein-journals.org The steric and electronic properties of the pyridinyl-alcoholato ligand can be tuned to optimize the catalyst's performance. For instance, increasing the steric bulk on the ligand can enhance the lifetime of the catalyst. mdpi.comnih.gov

The table below summarizes the effect of different pyridinyl-alcoholato ligands on the performance of second-generation Grubbs-type precatalysts in the metathesis of 1-octene.

| Ligand | Catalyst Performance Highlights | Reference |

| Pyridinyl-alcoholato ligands with varying steric bulk | Improved thermal stability, activity, selectivity, and lifetime of the complexes. | mdpi.comnih.gov |

| Sterically hindered, hemilabile O,N-ligands | Enhanced thermal stability and lifetime in 1-octene metathesis. | mdpi.com |

| Pyridinyl-alcoholato ligand with two phenyl groups | Increased catalyst lifetime, though a decrease in initial activity was observed. | mdpi.comnih.gov |

| Methyl and methoxy (B1213986) substituted pyridinyl-alcoholato ligands | Increased stability at high temperatures (80–110 °C) attributed to electronic and steric effects on Ru-N chelation. | beilstein-journals.org |

Alkene Metathesis Reactions and Selectivity Tuning

While direct studies on the application of this compound as a ligand in alkene metathesis are not extensively documented, research on structurally similar pyridinyl-alcoholato ligands provides significant insights into its potential. Specifically, derivatives of α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato have been successfully incorporated into Grubbs-type ruthenium precatalysts for the metathesis of 1-octene.

These Grubbs-type precatalysts, with the general formula [RuCl(H2IMes)(O^N)(=CHPh)], where O^N represents the deprotonated pyridinyl-alcoholato ligand, have demonstrated good activity and high stability at elevated temperatures (80-110 °C). The selectivity of these catalysts towards the primary metathesis products, 7-tetradecene (B6595692) and ethene, has been reported to be above 85% at temperatures of 80 and 90 °C.

The substitution pattern on the pyridine ring of the ligand has a discernible effect on the catalyst's performance, influencing both activity and selectivity through electronic and steric effects. For instance, at higher temperatures, an increase in isomerization and secondary metathesis products is observed, with the extent of these side reactions being dependent on the position of the substituent on the pyridine ring. This highlights the potential for fine-tuning the catalyst's selectivity by modifying the ligand structure.

The data from studies on these analogous systems suggest that a catalyst derived from this compound could exhibit similar or potentially enhanced catalytic properties. The electronic interplay between the pyridine and phenyl rings, as well as the steric environment around the metal center, could be systematically altered to control the selectivity of alkene metathesis reactions.

Table 1: Alkene Metathesis Product Selectivity with Analagous Catalysts

| Catalyst Precursor Ligand | Temperature (°C) | Primary Metathesis Products (%) | Isomerization & Secondary Products (%) |

|---|---|---|---|

| α,α-diphenyl-(4-methylpyridin-2-yl)methanolato | 100 | High | Moderate |

| α,α-diphenyl-(3-methoxypyridin-2-yl)methanolato | 100 | High | Moderate |

| α,α-diphenyl-(3-methylpyridin-2-yl)methanolato | 100 | Lower | >20 |

| α,α-diphenyl-(3-methoxypyridin-2-yl)methanolato | 110 | Lower | >20 |

This table is illustrative and based on findings from analogous systems.

Organocatalytic Applications

The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical transformations with high efficiency and stereoselectivity. The structural motif of this compound presents an interesting starting point for the design of novel organocatalysts, particularly chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives.

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions. The development of chiral DMAP analogues is a significant area of research aimed at achieving enantioselective transformations. nih.gov While no direct synthesis of a chiral DMAP derivative from this compound is currently reported in the literature, its structure provides a versatile scaffold for such endeavors.

The synthesis of chiral DMAP derivatives often relies on the introduction of a chiral element that can effectively bias the approach of a substrate to the catalytically active nitrogen atom of the pyridine ring. This can be achieved through the presence of central, axial, planar, or helical chirality in the catalyst's structure. nih.gov

A plausible synthetic strategy to generate a novel chiral DMAP derivative from this compound could involve the following conceptual steps:

Introduction of a Chiral Auxiliary: The benzylic hydroxyl group of this compound could be used as a handle to introduce a chiral auxiliary.

Functionalization of the Pyridine Ring: The pyridine ring would need to be functionalized with a dimethylamino group at the 4-position to impart the desired catalytic activity. This might involve a multi-step sequence including protection-deprotection and nucleophilic aromatic substitution or cross-coupling reactions.

Creation of a Stereogenic Element: Chirality could be introduced, for example, by creating a sterically hindered biaryl axis between the pyridine and a modified phenyl ring, leading to an atropisomeric DMAP analogue.

Such a derivative would be a novel addition to the growing library of chiral organocatalysts, with potential applications in asymmetric acylation, kinetic resolution of alcohols, and other stereoselective transformations. The modular nature of the this compound backbone would allow for systematic modifications to optimize catalytic activity and enantioselectivity.

Coordination Chemistry of 4 Pyridin 2 Yl Phenyl Methanol and Its Ligands

Metal-Ligand Interactions and Complex Formation

The interaction of (4-(Pyridin-2-YL)phenyl)methanol with metal ions is primarily governed by its two key functional groups: the pyridine (B92270) nitrogen and the hydroxyl oxygen. The interplay between these sites dictates the resulting complex's structure and stability.

The pyridine group, a heterocyclic amine, is a well-established ligand in coordination chemistry, readily coordinating to a wide range of transition metals through its nitrogen atom. jscimedcentral.comacs.org This interaction involves the donation of the nitrogen lone pair to an empty d-orbital of the metal center, forming a stable sigma bond.

The methanolic hydroxyl group (-CH₂OH) can also participate in coordination. Typically, the neutral hydroxyl group is a weak ligand. However, upon deprotonation to form an alkoxide anion (-CH₂O⁻), its coordinating ability is significantly enhanced. This deprotonation is often facilitated by the presence of a base or the metal ion itself. In a closely related ligand, phenyl(pyridin-2-yl)methanediol, it has been demonstrated that the deprotonated gem-diol oxygen atoms are key to coordination. scirp.orgscirp.org This strongly suggests that the this compound ligand coordinates most effectively as an alkoxide, creating a chelate ring or bridging between metal centers.

The structure of this compound is particularly conducive to the formation of binuclear or polynuclear complexes. When the hydroxyl group is deprotonated, the resulting alkoxide oxygen can act as a bridging ligand, connecting two metal centers. scirp.orgscirp.org

Research on the analogous ligand, phenyl(pyridin-2-yl)methanediol, which forms during the metal-assisted hydrolysis of a Schiff base, has shown the formation of stable binuclear complexes with copper(II), cobalt(II), and vanadyl(IV). scirp.orgscirp.org In these structures, the deprotonated oxygen atoms of the diol bridge the two metal ions. scirp.orgscirp.org This bridging mode is a common feature for ligands containing both pyridyl and alcohol/alkoxide functionalities, allowing for the construction of complex molecular architectures with potential applications in magnetism and catalysis.

The coordination geometry of the resulting metal complex is dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the ligands. Pyridine-containing ligands are found in complexes with a variety of coordination numbers and geometries. jscimedcentral.com

Square Planar: This geometry is common for d⁸ metal ions such as Palladium(II), Platinum(II), and Nickel(II). jscimedcentral.comacs.orgnih.gov Studies involving the related phenyl(pyridin-2-yl)methanediol ligand have shown that it forms a square planar complex with Vanadyl(IV) (a d¹ ion). scirp.orgscirp.org

Octahedral: This six-coordinate geometry is highly common for a wide range of transition metals, including those with d¹⁰ configurations like Copper(I). jscimedcentral.com Iron(II) complexes with pentadentate N5-donor ligands, which often include pyridine moieties, typically adopt a six-coordinate geometry with the final site occupied by a labile ligand like acetonitrile (B52724). nih.gov

Square Pyramidal: In the binuclear complexes formed with phenyl(pyridin-2-yl)methanediol, the Copper(II) and Cobalt(II) centers adopt a five-coordinate square pyramidal geometry. scirp.orgscirp.org The coordination environment around copper(II) ions in binuclear complexes is often intermediate between square pyramidal and trigonal bipyramidal. researchgate.net

The specific geometry adopted in complexes with this compound would depend on the reaction conditions and the specific metal salt used.

Spectroelectrochemical Investigations of Redox-Active Ligands

Spectroelectrochemistry is a powerful technique used to study the electronic properties of coordination compounds that can exist in multiple oxidation states. By combining electrochemical methods with spectroscopy (EPR, UV/Vis/NIR), it is possible to characterize the species generated upon oxidation or reduction and to understand the electronic structure of the complex.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II), V(IV), and Ru(III). scielo.brnationalmaglab.org

For a hypothetical binuclear Cu(II) complex of this compound, EPR spectroscopy would be crucial for probing the magnetic interaction between the two S=1/2 metal centers. The EPR spectrum can distinguish between a non-interacting system and one where the metal ions are magnetically coupled (either ferromagnetically or antiferromagnetically). researchgate.net In studies of trans-[RuCl₄(DMSO)(L)]⁻ complexes (where L can be pyridine), EPR is used to characterize the Ru(III) center, with g-values providing insight into the electronic ground state and the symmetry of the complex. scielo.br For instance, an axial EPR spectrum is typical for a tetragonal geometry, while a rhombic spectrum indicates lower symmetry. scielo.br

| Complex Type | Metal Ion | g-Values | Inference |

|---|---|---|---|

| Axial Mononuclear | Ru(III) | g⊥ = 2.35, g∥ = 1.87 | Tetragonal (axial) symmetry around the metal center. |

| Rhombic Mononuclear | Ru(III) | g₁ = 2.43, g₂ = 2.31, g₃ = 1.85 | Lower (rhombic) symmetry, often due to solvent coordination. |

| Binuclear | Cu(II) | Signal indicates magnetic coupling (e.g., broad signal or silence for strong antiferromagnetic coupling). | Probes the distance and bridging ligand efficiency in mediating metal-metal interaction. |

UV/Vis/Near-IR spectroelectrochemistry allows for the in-situ characterization of electrochemically generated species. This is particularly informative for complexes of redox-active metals like ruthenium, where changes in the oxidation state lead to dramatic changes in the absorption spectrum. researchgate.net

When a ruthenium(II) complex containing a pyridyl ligand is oxidized to ruthenium(III), the original Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region typically disappear or decrease in intensity. researchgate.net Concurrently, new, often broad, Ligand-to-Metal Charge Transfer (LMCT) bands may appear at lower energies, sometimes extending into the near-infrared (NIR) region (800-1100 nm). researchgate.net Similarly, studying the spectroelectrochemistry of platinum complexes with modified terpyridine ligands shows that electropolymerization and oxidation lead to new absorption bands corresponding to intervalence charge transfer (IVCT) transitions. mdpi.com

For a redox-active complex of this compound, one could monitor these spectral changes as a function of applied potential to understand the nature of the frontier orbitals (HOMO and LUMO) and how the electron density is redistributed upon redox events.

| Complex State | Oxidation State | Absorption Band Type | Typical Wavelength (λₘₐₓ) |

|---|---|---|---|

| Reduced Form | Ru(II) | MLCT | 450 - 550 nm |

| Oxidized Form | Ru(III) | LMCT | 850 - 1050 nm |

Electronic Delocalization in Coordination Frameworks

The electronic properties of coordination frameworks are fundamentally dictated by the nature of the organic ligands and the metal centers, as well as the intricate interplay between them. In frameworks constructed from ligands like this compound, electronic delocalization is a key phenomenon that can significantly influence the material's optical and electronic characteristics.

Detailed research into coordination frameworks specifically utilizing this compound is limited. However, studies on analogous pyridyl-phenyl systems provide insights into the expected electronic behavior. For instance, the torsion angle between the pyridyl and phenyl rings is a critical parameter. A more planar conformation facilitates greater π-orbital overlap, leading to enhanced electronic delocalization across the ligand. This can result in red-shifted absorption and emission spectra, indicative of a smaller HOMO-LUMO gap. The coordination to a metal ion can enforce a particular conformation, thereby tuning the electronic properties of the resulting framework.

Furthermore, the presence of the methanol (B129727) group (-CH₂OH) can influence the electronic structure, primarily through its ability to form hydrogen bonds. These interactions can affect the packing of the coordination polymers and introduce pathways for intermolecular electronic communication, albeit weaker than direct π-stacking interactions.

Data on Electronic Properties of Related Coordination Frameworks

To illustrate the principles of electronic delocalization, the following table summarizes findings from studies on coordination polymers with structurally related pyridyl-phenyl type ligands. It is important to note that these data are for analogous systems and serve to provide a predictive basis in the absence of specific data for this compound frameworks.

| Ligand System | Metal Ion | Observed Electronic Transition | Effect on Delocalization |

| Phenyl-terpyridine | Zn(II) | Ligand-to-Ligand Charge Transfer (LLCT) | Enhanced by metal coordination, leading to new emissive states. |

| Pyridyl-pyrrolide | Zr(IV) | Ligand-to-Metal Charge Transfer (LMCT) | Results in long-lived phosphorescence. |

| Bipyridine-phenyl | Cu(II) | Intraligand π-π* transitions | Metal coordination rigidifies the structure, affecting luminescence. |

This table is a representation of data from related systems to infer potential properties.

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly tunable by judicious selection of their molecular building blocks. Ligands like this compound are attractive candidates for MOF synthesis due to their rigidity, potential for multiple coordination modes, and the ability to introduce functional groups.

While the direct application of this compound in MOF synthesis is not extensively documented in publicly available research, its structural motifs suggest several potential uses. The pyridyl-phenyl core can act as a rigid strut to build robust porous frameworks. The methanol group can serve a dual purpose: it can either be a point of coordination to a metal center, or its hydroxyl functionality can remain uncoordinated, decorating the pores of the MOF.

These uncoordinated hydroxyl groups can be highly beneficial for several applications:

Sensing: The hydroxyl groups can act as recognition sites for specific analytes through hydrogen bonding, leading to changes in the MOF's optical or electronic properties, forming the basis for chemical sensors.

Catalysis: The pore environment can be functionalized with these hydroxyl groups, which can act as catalytic sites or as anchors for post-synthetic modification to introduce other catalytic moieties.

Adsorption: The polarity introduced by the hydroxyl groups can enhance the selective adsorption of polar molecules, such as water or specific organic vapors.

Potential MOF Applications Based on this compound Functionality

The table below outlines potential applications of MOFs constructed using this compound, based on the functionalities provided by this ligand.

| Application Area | Role of this compound | Potential Advantage |

| Gas Storage and Separation | Forms the structural framework, potentially with functionalized pores. | The polarity of the methanol group could enhance selectivity for CO₂ over non-polar gases like CH₄. |

| Heterogeneous Catalysis | The framework can host catalytic metal sites, and the ligand's functional group can participate in or influence reactions. | The hydroxyl group could act as a proton relay or a site for grafting catalytic species. |

| Luminescent Sensing | The ligand's chromophoric nature, modulated by the framework structure and guest interactions. | Interaction of analytes with the hydroxyl groups in the pores could lead to a detectable change in luminescence. |

This table presents potential applications based on the chemical structure of the compound, pending specific experimental validation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like (4-(Pyridin-2-YL)phenyl)methanol, DFT calculations can predict a variety of properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable conformation, including the dihedral angle between the phenyl and pyridine (B92270) rings. In the crystal structure of the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine rings is 74.34(6)°. iucr.org A similar non-planar arrangement would be expected for this compound to minimize steric hindrance.

Electronic structure analysis, including the determination of Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For analogous pyridine derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate these properties. bas.bg It is anticipated that for this compound, the HOMO would be localized primarily on the electron-rich phenylmethanol moiety, while the LUMO would be centered on the electron-accepting pyridine ring.

A hypothetical table of key electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. A higher energy indicates a better electron donor. |

| LUMO Energy | -1.2 eV | Represents the ability to accept an electron. A lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Total Energy | -650 Hartree | The total electronic energy of the molecule in its optimized geometry. A lower value indicates greater stability. |

| Dihedral Angle (Ph-Py) | ~70-75° | The twist angle between the phenyl and pyridine rings, which affects the molecule's overall shape and potential for π-π stacking interactions. |

Note: The values in this table are illustrative and based on data from analogous compounds. Specific experimental or higher-level computational studies would be required for precise values for this compound.

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Theoretical vibrational spectra (Infrared and Raman) can be calculated to aid in the assignment of experimental spectral bands. For instance, in a study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the O-H stretching vibration was identified and found to be sensitive to hydrogen bonding. bas.bg For this compound, the calculated vibrational frequencies would be expected to show characteristic peaks for the O-H stretch, C-H stretches of the aromatic rings, and the various C-C and C-N stretching and bending modes of the pyridine and phenyl rings.

Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing multiple molecules over time. MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. These simulations can provide a dynamic picture of hydrogen bonding, π-π stacking interactions, and other non-covalent forces that govern the supramolecular assembly of the compound in different environments. Such studies would be particularly valuable in understanding its behavior in solution and its potential for forming different crystal polymorphs.

Prediction of Physicochemical Parameters Relevant to Research

Computational methods are increasingly used to predict key physicochemical parameters that are important for various research applications.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. The pKa of this compound is primarily associated with the protonation of the pyridine nitrogen atom. Various computational methods, including those based on DFT, have been developed to predict pKa values of pyridine derivatives. bas.bgacs.orgresearchgate.net These methods often involve calculating the Gibbs free energy change for the protonation reaction in a solvent model. For pyridine itself, the experimental pKa is around 5.2. The presence of the phenylmethanol group at the 2-position of the pyridine ring is expected to have a minor electronic effect on the basicity of the pyridine nitrogen.

A comparative table of experimental and computationally predicted pKa values for related pyridine derivatives is shown below to provide context.

| Compound | Experimental pKa | Predicted pKa (Method) | Reference |

| Pyridine | 5.25 | 5.25 (WB97XD/6-31+Gdp) | bas.bg |

| Isoniazid | 3.50 | 3.36 (WB97XD/6-311++Gdp) | bas.bg |

| Nicotinamide | 3.35 | 3.35 (WB97XD/6-31+Gdp) | bas.bg |

| Pyridoxine | 5.20 | 5.25 (WB97XD/6-31+Gdp) | bas.bg |

Based on these data, the pKa of this compound is expected to be in a similar range to that of pyridine.

Hydrogen bonding plays a crucial role in the structure and properties of this compound. The molecule has a hydroxyl group (-OH) which can act as a hydrogen bond donor, and a pyridine nitrogen atom which is a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds.

X-ray crystallography studies of analogous compounds provide direct evidence of hydrogen bonding patterns in the solid state. For example, in the crystal structure of phenyl(pyridin-2-yl)methanol (B192787), molecules are linked by O-H···N hydrogen bonds, forming helical chains. iucr.orgresearchgate.net A similar O-H···N hydrogen bonding motif is observed in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, which forms zigzag chains. iucr.org It is highly probable that this compound would also exhibit similar intermolecular O-H···N hydrogen bonds in its crystalline form, leading to the formation of chains or other supramolecular assemblies.

The table below summarizes the hydrogen bond geometry observed in a related crystal structure.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Reference |

| O8-H8···N1 | 0.98(5) | 1.85(5) | 2.809(4) | 166(4) | -x+1, -y+1, z-1/2 | iucr.org |

This data is for phenyl(pyridin-2-yl)methanol and is presented as a likely model for the hydrogen bonding in this compound.

Biological and Medicinal Chemistry Research Applications

Precursor in Drug Synthesis

The utility of (4-(Pyridin-2-YL)phenyl)methanol and its analogues as starting materials or key intermediates is well-documented in the synthesis of several commercially available drugs and clinical candidates.

A chlorinated analogue of the parent compound, (4-chlorophenyl)(pyridin-2-yl)methanol (B192788), serves as a crucial precursor in the synthesis of second-generation antihistamines.

Bepotastine: This antiallergy agent, used to treat allergic rhinitis and urticaria, is synthesized using (4-chlorophenyl)(pyridin-2-yl)methanol as a key intermediate. google.com A common synthetic route involves the reduction of (4-chloro-phenyl-)(pyridine-2-yl) ketone to form the methanol (B129727) intermediate. google.com This alcohol is then typically converted to a chloride, 2-[Chloro(4-chlorophenyl)methyl]pyridine, which is a lachrymatory agent that is difficult to handle in large-scale production. google.com This chlorinated intermediate is subsequently reacted with other reagents to complete the synthesis of bepotastine. google.com

Carbinoxamine (B1668352): This H1 antagonist, used to treat hay fever and other allergies, also relies on (4-chlorophenyl)(pyridin-2-yl)methanol as a direct precursor. google.comnih.gov The United States Pharmacopeia (USP) lists (4-Chlorophenyl)(pyridin-2-yl)methanol as "Carbinoxamine Related Compound B," highlighting its importance in the synthesis and quality control of the final drug product. usp.org An asymmetric synthesis to produce the more active S-enantiomer of carbinoxamine starts with the optically pure (S)-(4-chlorophenyl)-2-pyridinemethanol, which then undergoes etherification to yield the final drug. google.com Modern synthetic methods aim to achieve this α-C–H 2-pyridylation through photocatalysis to improve efficiency. nih.govrsc.org

The G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating insulin (B600854) secretion and promoting the release of glucagon-like peptide-1 (GLP-1). Research has identified 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, synthesized from the this compound scaffold, as potent GPR119 agonists. nih.gov

In one study, a series of novel small molecule GPR119 agonists were developed. Among the most promising compounds, two demonstrated significant potency with EC50 values of 75 nM and 25 nM in in-vitro cyclic AMP (cAMP) assays. These compounds effectively lowered blood glucose levels in oral glucose tolerance tests in normal mice. Furthermore, one of the lead compounds showed a significant reduction in blood glucose levels in a type 2 diabetic mouse model, indicating its potential for further development as a treatment for diabetes. nih.gov

Derivatives with Biological Activity

Beyond serving as precursors, derivatives synthesized from the this compound core structure have themselves been shown to possess inherent biological activities, particularly in the fields of oncology and microbiology.

Thiosemicarbazides and their derivatives are a class of compounds known for a wide range of biological activities, including promising anticancer properties. rsc.org The addition of a thiosemicarbazide (B42300) moiety to a pyridine-containing structure, such as that found in this compound, can lead to potent antitumor agents.

Research into a series of 4-(2-pyridyl)-3-thiosemicarbazide derivatives demonstrated significant antitumor effects. One particular compound, 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY), was found to decrease the viable cell count of Ehrlich Ascites Carcinoma and prolong the lifespan of tumor-bearing mice. google.com The study also showed that this compound improved blood parameters and showed substantial improvement in biochemical and histopathological markers in rats with induced hepatocellular carcinoma. google.com Other studies have confirmed that thiosemicarbazide derivatives can exhibit antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma and hepatocellular carcinoma. rsc.orgorientjchem.org The coordination of these thiosemicarbazide ligands with metal ions, such as copper(II), can further enhance their anticancer activity. google.com

The pyridine (B92270) ring is a "privileged nucleus" among heterocyclic compounds, known for its presence in numerous therapeutic agents, including those with antimicrobial properties. researchgate.net Similarly, benzimidazole (B57391) derivatives are recognized for their broad-spectrum antimicrobial activity. nih.govsynzeal.com

Derivatives that combine the pyridine structure of this compound with other heterocyclic systems have been investigated for their antimicrobial potential.

Pyridine Derivatives: Substituted pyridine compounds have shown a wide range of applications, including antibacterial and antifungal activity. nih.gov For instance, a study of 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, a related pyridinium (B92312) salt, showed strong antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of ≤20 μg/ml. nih.gov The presence of different functional groups on the pyridine ring or its associated phenyl group can significantly influence the antimicrobial spectrum and potency. researchgate.net

Benzimidazole Derivatives: The synthesis of hybrid molecules containing both benzimidazole and pyridine moieties is a strategy to develop new antimicrobial agents. synzeal.comnih.gov These compounds have shown activity against a range of bacterial strains, including E. coli, P. aeruginosa, and S. aureus, as well as fungal species like C. albicans and A. niger. synzeal.com The specific arrangement and connection of these heterocyclic rings are crucial for the resulting biological activity.

Structure-Activity Relationships (SAR) in Drug Discovery

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For derivatives of this compound, SAR studies have provided valuable insights into how chemical modifications influence their biological effects.

In the development of inhibitors for therapeutic targets, the pyridine-phenyl core provides a rigid scaffold that can be systematically modified. For example, in a study of inhibitors for the deubiquitinase USP1/UAF1, (4-(pyridin-3-yl)phenyl)methanamine, a close analogue of the title compound, was used as a building block. rsc.org The study explored how replacing a thiophene (B33073) moiety with various substituted phenyl rings resulted in a generally flat SAR, although a simple phenyl ring did lead to a modest improvement in potency. This suggests that for this particular target, the substitution on the phenyl ring attached to the methanamine linker was tolerated but did not dramatically alter the inhibitory activity. rsc.org

In another example concerning CDK9 inhibitors, the substitution pattern on an aniline (B41778) ring attached to a pyrimidine (B1678525) core was critical for activity and selectivity. asianpubs.org Similarly, in the design of Forkhead Box M1 (FOXM1) inhibitors, the presence and position of specific substituents on a phenyl ring were found to be essential for the interaction with the target protein. researchgate.net These studies underscore a common principle in drug discovery: even minor changes to the peripheral functional groups on a core scaffold like this compound can significantly impact the compound's ability to interact with a biological target, thereby altering its therapeutic efficacy.

Pharmacological and Biochemical Pathway Modulation

There is no available data in the scientific literature to suggest that this compound has been investigated for its ability to modulate any specific pharmacological targets or biochemical pathways. Research efforts in medicinal chemistry often focus on compounds that exhibit promising initial screening results, and the absence of such information for this particular compound indicates it may not have been a primary focus of such studies or that any initial findings have not been published.

In Vitro and In Vivo Biological Assays

Consistent with the lack of pharmacological data, there are no published reports of this compound being subjected to in vitro or in vivo biological assays. Such assays are critical for determining the biological activity, potency, and potential therapeutic utility of a compound. The absence of this information precludes any discussion of its biological effects in experimental models.

It is possible that this compound exists as a chemical intermediate in the synthesis of more complex molecules that are themselves subjects of biological investigation. However, the biological properties of this specific precursor compound have not been independently characterized or reported in the accessible scientific literature.

Advanced Analytical Techniques for Research on 4 Pyridin 2 Yl Phenyl Methanol

Chromatography (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of "(4-(Pyridin-2-YL)phenyl)methanol". These methods are employed to monitor reaction progress, assess sample purity, and isolate the compound from complex mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method frequently used to monitor the progress of reactions that synthesize or modify "this compound". A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, allows for the separation of the product from starting materials and byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light, owing to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of "this compound". Reversed-phase HPLC is commonly the method of choice. The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation. A phenyl-hexyl or a standard C18 column can provide good resolution due to the aromatic and moderately polar nature of the analyte. phenomenex.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape by protonating the pyridine (B92270) nitrogen. phenomenex.comresearchgate.net Detection is typically performed using a UV detector, leveraging the strong UV absorbance of the phenyl and pyridine rings.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical, not experimentally verified, set of HPLC parameters suitable for the analysis of the target compound based on methods for similar structures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. researchgate.net Due to the relatively low volatility of "this compound" because of its hydroxyl group, derivatization is often necessary prior to GC-MS analysis. mdpi.com Silylation, for example, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. The mass spectrum obtained provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure, while the gas chromatogram indicates its purity.

Elemental Analysis (CHN)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound like "this compound". azom.com This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₁NO). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 77.82 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.99 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.64 |

| Total | | | | 185.226 | 100.00 |

The data in this table is calculated based on the molecular formula C₁₂H₁₁NO. nih.gov Experimental results from CHN analysis are expected to be within ±0.4% of these theoretical values for a pure sample.

Thermal Analysis (e.g., TGA)

Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability of "this compound". mdpi.com In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere, typically nitrogen. mdpi.com The resulting TGA curve provides information about decomposition temperatures, the presence of residual solvents or water, and the amount of char residue at high temperatures. For organic compounds like "this compound", a single-step decomposition is often observed. The onset temperature of decomposition is a key indicator of its thermal stability. Studies on similar pyridine-containing organic molecules and polymers show that the pyridine ring can influence thermal stability. mdpi.comresearchgate.net

Table 3: Representative TGA Data for a Phenyl-Pyridine Type Compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| Tonset | Onset temperature of decomposition | ~250 - 300 °C |

| Tmax | Temperature of maximum decomposition rate | ~320 - 380 °C |

| Mass Loss | Percentage of mass lost in the main decomposition step | >95% |

| Char Yield at 600 °C | Percentage of material remaining | <5% |

This table provides hypothetical TGA data based on the expected thermal behavior of aromatic compounds containing pyridine and hydroxyl functionalities. Actual experimental values may vary.

Potentiometric Titrations for Acidity Determination

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound in solution. psu.edunih.gov For "this compound", this technique can be used to quantify the basicity of the nitrogen atom in the pyridine ring. The pKa value is a measure of the equilibrium between the protonated (pyridinium ion) and deprotonated (neutral pyridine) forms.

The procedure involves dissolving the compound in a suitable solvent, often a water-methanol or water-acetonitrile mixture, and titrating it with a standardized strong acid, such as hydrochloric acid (HCl). who.intresearchgate.net A pH electrode monitors the change in pH as the titrant is added. The equivalence point, where all the pyridine nitrogen has been protonated, is identified as the point of maximum inflection on the titration curve (pH versus volume of titrant). The pKa is then determined from the pH at the half-equivalence point. who.int The pKa value is crucial for understanding the compound's behavior in different pH environments, which is important for applications in areas like medicinal chemistry and materials science. The pKa of pyridine itself is approximately 5.2, and substitutions on the ring will influence this value.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Enantiopure Forms

The synthesis of optically pure forms of chiral alcohols derived from pyridyl ketones is a significant area of ongoing research. Asymmetric catalytic hydrogenation is a highly attractive method due to its efficiency and atom economy. google.comgoogle.com Future efforts will likely focus on overcoming existing limitations to meet the demands of industrial-scale production.

Key research objectives include:

Improving Catalyst Efficiency: While catalysts involving Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and Palladium (Pd) complexed with chiral ligands have shown high enantioselectivity (ee > 99%), there is a need to increase the turnover number (TON) to enhance their industrial applicability. google.com

Expanding the Catalyst Portfolio: Research into new catalytic systems beyond the currently favored bisphosphine ligands and Ru/Rh metal salts is crucial. google.com Exploring different metals and novel chiral ligand architectures could lead to more robust and cost-effective synthetic routes.

Substrate Scope Expansion: While significant progress has been made in the asymmetric hydrogenation of various phenyl(pyridin-2-yl)methanone derivatives, further studies are needed to ensure high enantioselectivity across a broader range of substrates with different substitution patterns. google.com

A Chinese patent highlights a method for preparing (S)-phenyl(pyridine-2-yl)methanol derivatives using a catalyst formed from a metal complex (Ru, Rh, Ir, or Pd) and a chiral ligand, achieving yields up to 91% and an ee value of 85%. google.com Another patent describes a similar process for the (R)-enantiomer using an Iridium catalyst, also achieving ee values above 99%. google.com

Exploration of New Catalytic Applications

The inherent structural features of (4-(Pyridin-2-YL)phenyl)methanol suggest its potential as an organocatalyst. Research into related structures has demonstrated the viability of this approach. For instance, a solid-supported phenyl(2-quinolyl)methanol has been successfully employed as a catalyst for the reduction of aromatic nitro compounds. acs.org This opens the door for exploring the catalytic capabilities of this compound itself.

Future research could investigate:

Hydrogen Transfer Reactions: Its alcohol moiety makes it a potential hydrogen donor in transfer hydrogenation reactions, a metal-free alternative for reducing various functional groups.